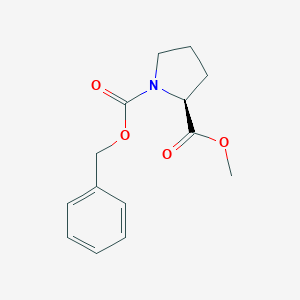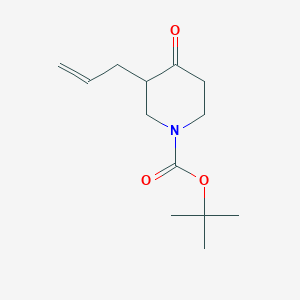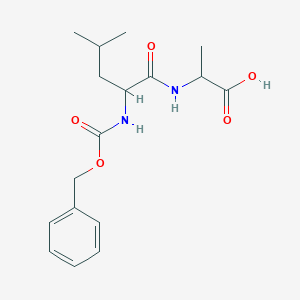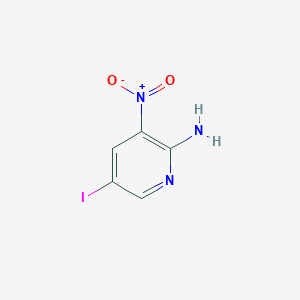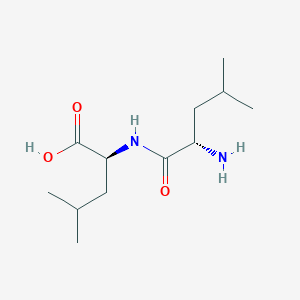
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is a synthetic analog of the naturally occurring hormone somatostatin. It is a peptide hormone that regulates various physiological processes including the secretion of growth hormone, insulin, and glucagon. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes.
Mécanisme D'action
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- binds to somatostatin receptors on the surface of target cells. This binding inhibits the secretion of growth hormone, insulin, and glucagon. It also inhibits the secretion of other hormones and neurotransmitters, such as gastrin, cholecystokinin, and serotonin. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- also has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.
Effets Biochimiques Et Physiologiques
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has a wide range of biochemical and physiological effects. It inhibits the secretion of growth hormone, insulin, and glucagon, which leads to a decrease in blood glucose levels and a decrease in the release of fatty acids from adipose tissue. It also inhibits the secretion of other hormones and neurotransmitters, which can have various effects on the body. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in lab experiments has several advantages. It is a synthetic analog of somatostatin, which allows for more precise control of the experimental conditions. It is also stable and can be easily synthesized and purified. However, there are also some limitations to its use. It may not fully mimic the effects of endogenous somatostatin, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in scientific research. One direction is to investigate the effects of somatostatin on the immune system, particularly in the context of autoimmune diseases. Another direction is to study the role of somatostatin in the regulation of appetite and energy balance. Additionally, there is potential for the development of new somatostatin analogs with improved specificity and efficacy.
Méthodes De Synthèse
The synthesis of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- involves solid-phase peptide synthesis. The peptide is synthesized using a peptide synthesizer, which sequentially adds amino acids to the growing peptide chain. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes. It is used to investigate the role of somatostatin in the regulation of growth hormone secretion, insulin secretion, and glucagon secretion. It is also used to study the effects of somatostatin on the gastrointestinal tract, the central nervous system, and the immune system.
Propriétés
Numéro CAS |
130772-41-7 |
|---|---|
Nom du produit |
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- |
Formule moléculaire |
C83H106N22O23S2 |
Poids moléculaire |
1844 g/mol |
Nom IUPAC |
(4R,7S,13S,19S,22S,25S,28S,31S,34S,37R)-34-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-19-[4-[(5-azido-2-nitrobenzoyl)amino]butyl]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H106N22O23S2/c1-43(85)70(112)90-39-67(111)91-63-41-129-130-42-64(83(125)126)100-79(121)62(40-106)99-82(124)69(45(3)108)102-78(120)59(34-48-24-27-51(109)28-25-48)98-81(123)68(44(2)107)101-73(115)56(23-13-15-31-88-71(113)53-36-50(103-104-87)26-29-65(53)105(127)128)92-76(118)60(35-49-38-89-54-21-11-10-20-52(49)54)96-75(117)58(33-47-18-8-5-9-19-47)94-74(116)57(32-46-16-6-4-7-17-46)95-77(119)61(37-66(86)110)97-72(114)55(93-80(63)122)22-12-14-30-84/h4-11,16-21,24-29,36,38,43-45,55-64,68-69,89,106-109H,12-15,22-23,30-35,37,39-42,84-85H2,1-3H3,(H2,86,110)(H,88,113)(H,90,112)(H,91,111)(H,92,118)(H,93,122)(H,94,116)(H,95,119)(H,96,117)(H,97,114)(H,98,123)(H,99,124)(H,100,121)(H,101,115)(H,102,120)(H,125,126)/t43-,44+,45+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68?,69?/m0/s1 |
Clé InChI |
BCIXQLQPMIXMPL-YPSIBLKKSA-N |
SMILES isomérique |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
SMILES canonique |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Séquence |
AGCKNFFWXTYTSC |
Synonymes |
9-Lys-11-iodo-Tyr-azidonitrobenzoyl-somatostatin ANB-Lys(9)-somatostatin somatostatin, azidonitrobenzoyl-Lys(9)-iodo-Tyr(11)- somatostatin,azidonitrobenzoyl-lysine(9)-iodotyrosine(11)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




